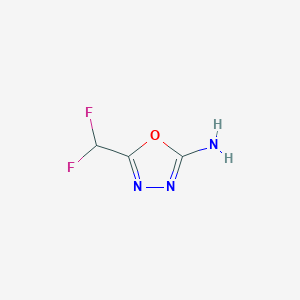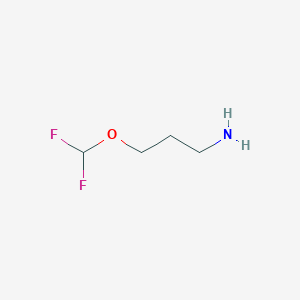
3-(Difluoromethoxy)propan-1-amine
Übersicht
Beschreibung
3-(Difluoromethoxy)propan-1-amine is a chemical compound with the linear formula C4H9F2NO . It has a molecular weight of 125.12 .
Molecular Structure Analysis
The InChI code for 3-(Difluoromethoxy)propan-1-amine is 1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 . This indicates that the molecule consists of a difluoromethoxy group attached to a propan-1-amine.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Synthesis of Tertiary Amines : Tertiary amines, like those in the series of 1,3-di-amino-propan-2-ol, have been synthesized for applications in corrosion inhibition, particularly for carbon steel. These amines form protective layers on metal surfaces, acting as anodic inhibitors and demonstrating high inhibition efficiencies (Gao, Liang, & Wang, 2007).
Fabrication of Molecule-Scale Hybrid Membranes : Amine-silica membranes have been developed using organoalkoxysilane precursors like 3-(triethoxysilyl)propan-1-amine. These membranes show promising CO2 permeation properties, making them relevant for applications in gas separation and environmental technology (Yu, Kanezashi, Nagasawa, & Tsuru, 2017).
Biochemical and Pharmaceutical Research
Poly(Ether Imine) Dendrimers : Dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for non-toxicity, indicating their potential for biological studies and pharmaceutical applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Antibacterial Agents : Synthetic 1,3-bis(aryloxy)propan-2-amines, with a similar chemical structure, have shown significant antibacterial activity against Gram-positive pathogens, suggesting the potential of related amines in developing new antibacterial compounds (Serafim et al., 2019).
Chemical Process and Reaction Studies
Amine Functionalization in Organic Synthesis : The use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a novel agent for the sulfonation of amines, including primary and secondary amines, has been studied. Such functionalization is crucial in various organic synthesis processes (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Multicomponent Reaction Mechanisms : Studies on the multicomponent reaction mechanisms involving prop-2-en-1-amine, a compound structurally related to 3-(Difluoromethoxy)propan-1-amine, contribute to understanding complex reaction pathways in organic chemistry, important for drug discovery and materials science (Sun et al., 2010).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-(Difluoromethoxy)propan-1-amine are not available, the field of organofluorine chemistry, which includes compounds like this, is a vibrant area of research. For example, the trifluoromethyl group, which is similar to the difluoromethoxy group in 3-(Difluoromethoxy)propan-1-amine, has been the focus of many studies in the last 20 years .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXWLLNLLNQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)propan-1-amine | |
CAS RN |
1592913-04-6 | |
| Record name | 3-(difluoromethoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



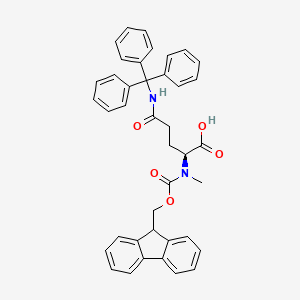
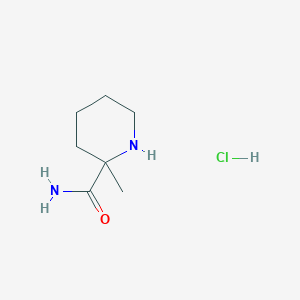

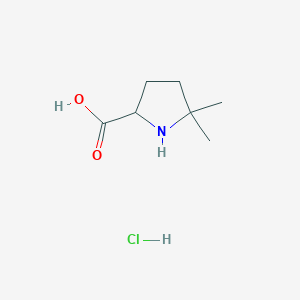
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
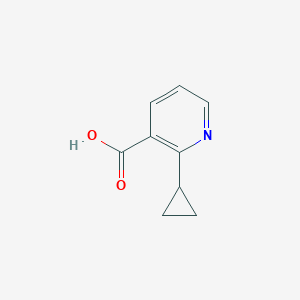
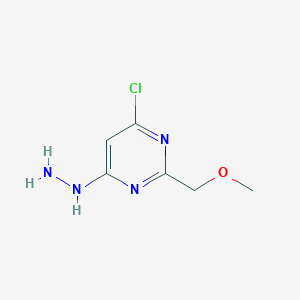



![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

